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Ac-Ile-Glu-Pro-Asp-AMC -

Ac-Ile-Glu-Pro-Asp-AMC

Catalog Number: EVT-1660605
CAS Number:
Molecular Formula: C32H41N5O11
Molecular Weight: 671.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Linoleoyl-2-hydroxy-sn-glycero-3-phosphocholine (18:2 lyso-PC) is generated through hydrolysis of the sn-2 acyl chain of PC by phospholipase A2. It is a major component of oxidized low-density lipoprotein and is believed to have an important role in inflammatory diseases and atherosclerosis. LysoPC is the substrate for Autotaxin/LysoPLD generating lysophosphatidic acid which has an important role in cell motility.

Overview

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin, commonly referred to as Ac-Ile-Glu-Pro-Asp-AMC, is a synthetic peptide substrate primarily utilized in biochemical research. It serves as a substrate for various proteolytic enzymes, notably granzyme B, which is involved in the apoptosis of target cells by cytotoxic lymphocytes. This compound is significant in studies related to cell death mechanisms and protease activity.

Source

Ac-Ile-Glu-Pro-Asp-AMC is synthesized through chemical methods involving the sequential coupling of protected amino acids. It is commercially available from various suppliers, including Bachem and CPC Scientific, which provide detailed specifications and safety data for handling the compound .

Classification

This compound falls under the category of peptide substrates and fluorogenic probes. Its classification is essential for its application in enzyme assays, particularly in studies involving serine proteases and their inhibitors.

Synthesis Analysis

Methods

The synthesis of Ac-Ile-Glu-Pro-Asp-AMC involves solid-phase peptide synthesis (SPPS), where individual amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process typically includes:

  1. Protection of Amino Acids: Each amino acid is protected to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: The protected amino acids are coupled together using coupling reagents such as 1-Hydroxybenzotriazole (HOBt) and N,N'-Diisopropylcarbodiimide (DIC).
  3. Deprotection: After each coupling step, protective groups are removed to expose the reactive amine or carboxylic acid groups for subsequent reactions.
  4. Cleavage from Solid Support: Once the desired peptide length is achieved, the peptide is cleaved from the solid support and purified, typically via high-performance liquid chromatography (HPLC).

Technical Details

The final product is characterized by its unique sequence and the presence of the 7-amino-4-methylcoumarin fluorophore, which emits fluorescence upon enzymatic cleavage. This property is crucial for its application in enzyme assays .

Molecular Structure Analysis

Structure

The molecular structure of Ac-Ile-Glu-Pro-Asp-AMC can be described as follows:

  • Chemical Formula: C₁₈H₂₃N₅O₅
  • Molecular Weight: Approximately 395.41 g/mol
  • Peptide Sequence: Acetyl-Isoleucine-Glutamic Acid-Proline-Aspartic Acid-7-amino-4-Methylcoumarin

The structure includes an acetyl group at the N-terminus and a 7-amino-4-methylcoumarin moiety at the C-terminus, which plays a vital role in its fluorescent properties.

Data

The compound's physical state is typically a white to off-white powder, soluble in water and organic solvents. Spectroscopic methods such as UV-Vis and fluorescence spectroscopy are used to analyze its properties and confirm its identity.

Chemical Reactions Analysis

Reactions

Ac-Ile-Glu-Pro-Asp-AMC undergoes hydrolysis when acted upon by specific proteases like granzyme B. The reaction can be summarized as follows:

Ac Ile Glu Pro Asp AMCProteaseFluorescent Product\text{Ac Ile Glu Pro Asp AMC}\xrightarrow{\text{Protease}}\text{Fluorescent Product}

This reaction results in the release of the fluorescent 7-amino-4-methylcoumarin, which can be quantitatively measured using fluorescence spectrometry.

Technical Details

The kinetics of this reaction can be analyzed by monitoring fluorescence intensity over time, allowing researchers to determine enzyme activity and inhibition constants .

Mechanism of Action

Process

The mechanism of action for Ac-Ile-Glu-Pro-Asp-AMC involves its interaction with granzyme B:

  1. Binding: Granzyme B recognizes and binds to the substrate based on its specific sequence.
  2. Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond between aspartic acid and 7-amino-4-methylcoumarin.
  3. Fluorescence Emission: Upon cleavage, the fluorophore is released, resulting in increased fluorescence that can be detected.

Data

This process is critical for understanding how granzyme B induces apoptosis in target cells, providing insights into immune responses and potential therapeutic targets.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: The compound maintains stability across a pH range typically between 3 and 9.
  • Fluorescence Characteristics: Exhibits peak excitation at approximately 360 nm and emission at around 480 nm post-cleavage .

Relevant data regarding storage conditions suggest that it should be kept at -20°C for optimal stability.

Applications

Ac-Ile-Glu-Pro-Asp-AMC has several applications in scientific research:

  1. Enzyme Activity Assays: Used extensively to measure the activity of granzyme B and other serine proteases.
  2. Cell Death Studies: Helps elucidate mechanisms of apoptosis induced by cytotoxic lymphocytes.
  3. Drug Development: Serves as a model substrate for screening potential protease inhibitors, aiding in drug discovery efforts targeting cancer and autoimmune diseases.
Enzymatic Activity & Substrate Specificity

Role as a Fluorogenic Substrate for Proteolytic Enzymes

Ac-Ile-Glu-Pro-Asp-AMC (Ac-IEPD-AMC) is a fluorogenic peptide substrate widely employed to measure proteolytic activity. Its design incorporates the 7-amino-4-methylcoumarin (AMC) fluorophore, which is quenched when linked to the IEPD peptide sequence. Proteolytic cleavage at the Asp-AMC bond releases free AMC, yielding a quantifiable fluorescent signal (excitation 360–380 nm, emission 440–460 nm) proportional to enzyme activity [1] [5]. This enables real-time kinetic assays for studying protease function, inhibition, and cellular pathways.

Granzyme B: Mechanism of Hydrolysis and Fluorescence Activation

Granzyme B (GrB), a serine protease in cytotoxic T-lymphocytes and natural killer (NK) cells, cleaves Ac-IEPD-AMC at the Asp↓AMC bond. GrB’s primary function is to induce apoptosis in target cells through caspase-dependent and -independent pathways. Hydrolysis of Ac-IEPD-AMC occurs via nucleophilic attack by GrB’s catalytic serine residue, forming an acyl-enzyme intermediate and subsequent AMC release [1] [4]. This cleavage is physiologically significant, as the IEPD motif mirrors GrB’s recognition sequence in endogenous substrates like caspase-3, DFF45 (DNA fragmentation factor), and α-tubulin [4] [6]. For example, GrB-mediated cleavage of DFF45 at IEPD liberates DFF40, triggering caspase-independent DNA fragmentation [6]. The kcat/KM for GrB with Ac-IEPD-AMC exceeds 10,000 M−1s−1, underscoring high catalytic efficiency [9].

Table 1: Granzyme B Cleavage of Endogenous Substrates with IEPD-like Motifs

SubstrateFunctionCleavage SiteBiological Consequence
DFF45DNAse inhibitorIEPD↓GDNA fragmentation
Caspase-3Apoptotic proteaseIEPD↓SCaspase activation
α-TubulinCytoskeletal proteinVESD↓SMicrotubule destabilization [4] [6]

Caspase-8: Cleavage Dynamics in Apoptotic Pathways

Caspase-8, a cysteine aspartyl protease, hydrolyzes Ac-IEPD-AMC during extrinsic apoptosis initiation. It cleaves the substrate at Asp↓AMC, though with lower efficiency (kcat/KM ~5,000 M−1s−1) compared to GrB [1] [6]. Caspase-8 activation occurs downstream of death receptors (e.g., Fas), where it processes effector caspases (e.g., caspase-3) and substrates like Bid and DFF45. Cleavage of DFF45 by caspase-8 requires prior activation by caspase-3, creating a feedback loop amplifying apoptosis [6]. Thus, Ac-IEPD-AMC serves as a tool to dissect hierarchical protease activation in apoptotic networks.

Substrate Specificity Profiling: Comparative Analysis with Clan CA and Clan SA Proteases

Ac-IEPD-AMC’s selectivity for GrB and caspase-8 stems from its P4-P1 residues (Ile-Glu-Pro-Asp). Positional scanning libraries reveal that GrB strongly prefers:

  • P4: Hydrophobic residues (Ile, Val)
  • P3: Acidic residues (Glu, Asp)
  • P2: Permissive (Pro, Ala)
  • P1: Aspartic acid (absolute requirement) [7] [9]

This profile contrasts sharply with:

  • Clan CA proteases (e.g., caspases): Prefer aliphatic residues (Val, Ala) at P4 and tolerate Glu at P3 but disfavor Pro at P2 [9].
  • Clan SA proteases (e.g., thrombin, trypsin): Require basic residues (Arg, Lys) at P1 and show no affinity for acidic P3 residues [9].

Orthologous differences exist, too. Mouse GrB cleaves human BNIP-2 (Bcl-2–interacting protein) at IEAD↓ efficiently, despite poor activity against human Bid—a substrate with an identical P4-P1 motif (IEAD). This divergence arises from sequence variations at primed sites (P1′–P3′), where Thr at P1′ enhances mouse GrB cleavage 4-fold [8].

Table 2: Substrate Specificity Profiles of Select Serine and Cysteine Proteases

Protease ClanProteaseOptimal P4-P1 MotifAc-IEPD-AMC Cleavage Efficiency
Clan SB (GrB)Human Granzyme BIEPD+++ (kcat/KM >10⁴ M⁻¹s⁻¹)
Clan CD (Caspases)Caspase-8IETD++ (kcat/KM ~5×10³ M⁻¹s⁻¹)
Clan PA (Trypsin)TrypsinXXR/K
Clan SB (GrB)Mouse Granzyme BVEVD+ (for IEPD, substrate-dependent) [7] [8] [9]

Properties

Product Name

Ac-Ile-Glu-Pro-Asp-AMC

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

Molecular Formula

C32H41N5O11

Molecular Weight

671.7 g/mol

InChI

InChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42)/t16-,21-,22-,23-,28-/m0/s1

InChI Key

XDMHHBKPMUGLEA-MNTOYCOOSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C

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